

Application Notes and Protocols for Functionalizing Gold Nanoparticles with m-PEG1000-CH₂COOH

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Compound of Interest

Compound Name: *m*-PEG1000-CH₂COOH

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Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering significant potential in biomedical applications such as drug delivery, bio-imaging, and diagnostics.^{[1][2][3]} Their utility is greatly enhanced through surface functionalization, a process that improves their stability, biocompatibility, and targeting specificity.^{[1][4]} Polyethylene glycol (PEG) is a widely used polymer for surface modification due to its ability to reduce non-specific protein adsorption, prevent aggregation, and prolong circulation times in vivo.^{[5][6][7]}

This document provides detailed application notes and experimental protocols for the functionalization of gold nanoparticles with methoxy-PEG-carboxylic acid (**m-PEG1000-CH₂COOH**). The terminal carboxylic acid group serves as a versatile anchor for the covalent attachment of various biomolecules, such as targeting ligands or therapeutic agents, making these functionalized nanoparticles a powerful platform for targeted drug delivery and other biomedical applications.^[8]

Data Presentation

Table 1: Typical Materials and Reagents

Material/Reagent	Supplier Example	Purpose
Gold (III) chloride trihydrate (HAuCl ₄ ·3H ₂ O)	Sigma-Aldrich	Gold precursor for AuNP synthesis
Trisodium citrate dihydrate	Sigma-Aldrich	Reducing and stabilizing agent for AuNP synthesis
m-PEG1000-CH ₂ COOH	Broadpharm	Functionalizing ligand
Phosphate-Buffered Saline (PBS)	Thermo Fisher Scientific	Buffer for nanoparticle dispersion and purification
Ultrapure Water (18.2 MΩ·cm)	MilliporeSigma	Solvent for all preparations
Glassware (Erlenmeyer flasks, beakers)	VWR	Reaction vessels

Table 2: Characterization of m-PEG1000-CH₂COOH Functionalized AuNPs

Parameter	Technique	Typical Result	Significance
Hydrodynamic Diameter	Dynamic Light Scattering (DLS)	Increase of 5-15 nm post-functionalization	Confirms the presence of the PEG layer on the AuNP surface. [9]
Surface Plasmon Resonance (SPR)	UV-Vis Spectroscopy	Red-shift of 2-5 nm in the SPR peak	Indicates a change in the local refractive index around the AuNPs due to PEG coating. [10] [11]
Surface Charge	Zeta Potential Measurement	Decrease to a more negative value	Confirms the presence of the terminal carboxyl groups.
Functional Group Confirmation	Fourier-Transform Infrared (FTIR) Spectroscopy	Appearance of characteristic C=O and C-O-C stretching bands	Verifies the presence of the carboxylic acid and ether groups from the PEG ligand on the AuNP surface. [5] [10] [12]
Morphology and Size	Transmission Electron Microscopy (TEM)	Spherical, monodisperse nanoparticles	Visual confirmation of nanoparticle size, shape, and dispersity. [9] [10]
PEG Grafting Density	Thermogravimetric Analysis (TGA)	Weight loss corresponding to the organic layer	Quantifies the amount of PEG attached to the nanoparticle surface. [13] [14]

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[8]

Materials:

- 1 mM Hydrogen tetrachloroaurate (HAuCl_4) solution
- 1% (w/v) Trisodium citrate dihydrate solution
- Ultrapure water
- Clean glassware
- Stirring hotplate and magnetic stir bar

Procedure:

- In a meticulously cleaned Erlenmeyer flask, bring 50 mL of 1 mM HAuCl_4 solution to a vigorous boil while stirring on a hotplate.
- Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl_4 solution.
- Observe the color change of the solution from pale yellow to colorless, then to a deep wine-red, which indicates the formation of AuNPs.[5][8]
- Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
- Remove the flask from the heat and allow it to cool to room temperature.
- Store the resulting citrate-capped AuNP solution at 4°C.

Part 2: Functionalization of AuNPs with m-PEG1000- CH_2COOH

This protocol details the ligand exchange process to replace the citrate capping on the AuNPs with **m-PEG1000- CH_2COOH** .

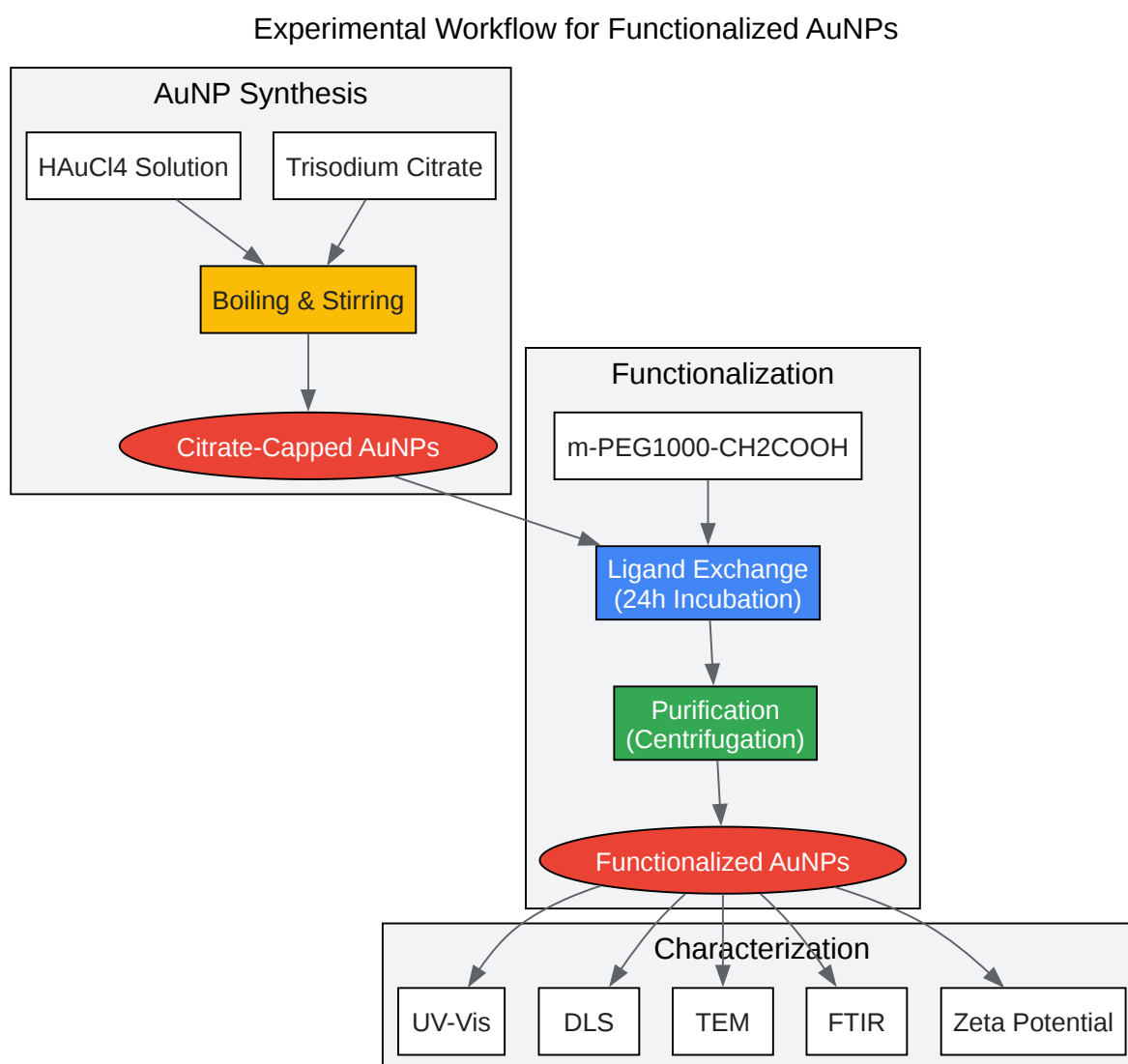
Materials:

- Citrate-capped AuNP solution (from Part 1)
- **m-PEG1000-CH₂COOH**
- Phosphate-Buffered Saline (PBS), pH 7.4
- Ultrapure water

Procedure:

- Prepare a 1 mg/mL stock solution of **m-PEG1000-CH₂COOH** in ultrapure water.
- To 10 mL of the citrate-capped AuNP solution, add the **m-PEG1000-CH₂COOH** stock solution to achieve a final concentration that provides a significant molar excess of the PEG ligand. A typical starting point is a 1000-fold molar excess relative to the AuNPs.
- Incubate the mixture at room temperature for 24 hours with gentle stirring to facilitate the ligand exchange.
- Purify the functionalized AuNPs by centrifugation to remove excess unbound PEG and displaced citrate ions. The centrifugation speed and duration will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes).
- Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS or ultrapure water.
- Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.
- After the final wash, resuspend the purified **m-PEG1000-CH₂COOH** functionalized AuNPs in the desired buffer for storage at 4°C.

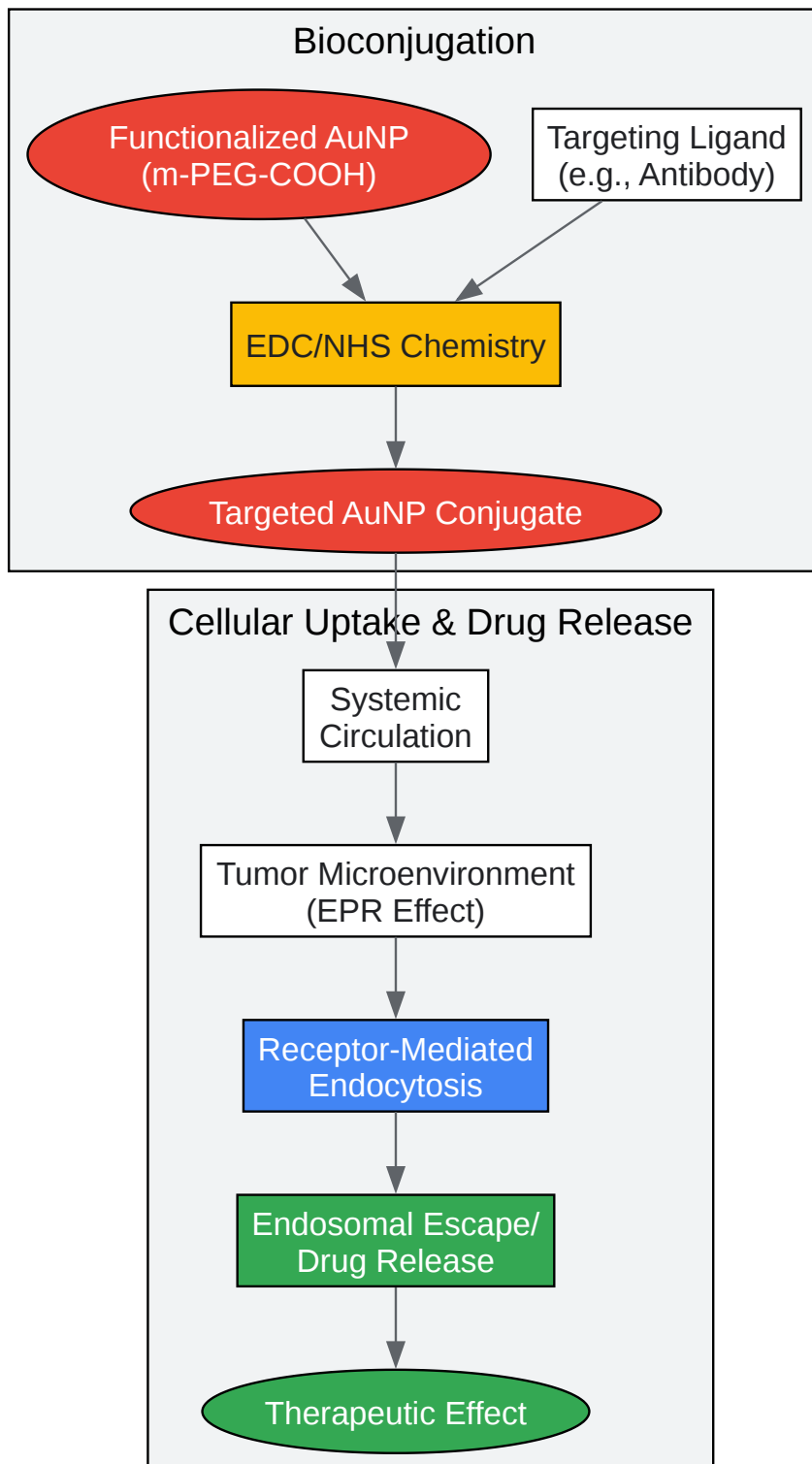
Visualizations



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Caption: Workflow for synthesis and functionalization of AuNPs.

Targeted Drug Delivery Pathway

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